molecular formula C16H19N3O3 B2887712 3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE CAS No. 688773-91-3

3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Cat. No.: B2887712
CAS No.: 688773-91-3
M. Wt: 301.346
InChI Key: VHDUPKZUYCANDI-UHFFFAOYSA-N
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Description

3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that features a quinazoline core structure

Preparation Methods

The synthesis of 3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a piperidine derivative with a quinazoline precursor under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives and piperidine-containing molecules. Compared to these, 3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE may offer unique properties such as enhanced stability or specific biological activity. Examples of similar compounds are:

  • 3-Oxo-3-(piperidin-1-yl)propanenitrile
  • Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-

This compound’s uniqueness lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

3-(3-oxo-3-piperidin-1-ylpropyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-14(18-9-4-1-5-10-18)8-11-19-15(21)12-6-2-3-7-13(12)17-16(19)22/h2-3,6-7H,1,4-5,8-11H2,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDUPKZUYCANDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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